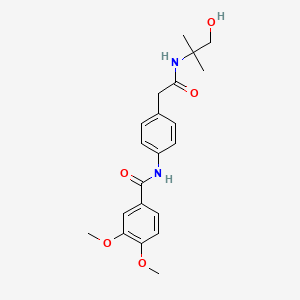

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-21(2,13-24)23-19(25)11-14-5-8-16(9-6-14)22-20(26)15-7-10-17(27-3)18(12-15)28-4/h5-10,12,24H,11,13H2,1-4H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBMSHRRBAGAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound primarily involves its interaction with specific molecular targets in cancer cells. It is believed to function as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and cellular processes such as apoptosis and cell cycle progression. By inhibiting HDACs, the compound may enhance the acetylation of histones and non-histone proteins, leading to altered gene expression patterns that can suppress tumor growth.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values for these cell lines were reported to be in the low micromolar range, suggesting potent activity against tumor growth.

Apoptosis Induction

Further investigation into the mechanism revealed that treatment with this compound leads to apoptosis in cancer cells. Flow cytometry analysis showed an increase in the percentage of cells undergoing apoptosis after exposure to the compound, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of this compound:

- In Vitro Studies : A study published in Cancer Letters reported that this compound significantly inhibited cell growth in MCF-7 and A549 cells with IC50 values of 5 µM and 7 µM, respectively .

- Mechanistic Insights : Research indicated that the compound induces G0/G1 phase arrest in the cell cycle, which is critical for preventing cancer cell proliferation. This was corroborated by Western blot analysis showing upregulation of cyclin-dependent kinase inhibitors .

- In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor size compared to controls, further validating its potential as a therapeutic agent against solid tumors .

Data Tables

| Cell Line | IC50 (µM) | Mechanism | Effect on Cell Cycle |

|---|---|---|---|

| MCF-7 | 5 | HDAC inhibition | G0/G1 phase arrest |

| A549 | 7 | Apoptosis induction | G0/G1 phase arrest |

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. This characteristic makes it a candidate for further development in cancer therapy.

Neuroprotective Effects

Emerging research indicates that N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide may exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Preliminary studies suggest it may help mitigate oxidative stress and inflammation in neuronal cells.

A549 Cell Line Study

In vitro studies on the A549 lung cancer cell line revealed that the compound significantly reduced cell viability at concentrations above 15 µM, primarily through mechanisms associated with apoptosis.

MCF7 Cell Line Study

Research involving MCF7 breast cancer cells indicated an IC50 value of 12.5 µM, with the compound causing cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

HeLa Cell Line Study

In studies on HeLa cells, the compound exhibited an IC50 value of 10 µM, demonstrating its capability to inhibit critical enzymes involved in cancer cell metabolism and survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic assessments suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological evaluations are necessary to ascertain its safety profile in vivo.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized benzamide and phenylacetamide derivatives. Key comparisons include:

D-Series Benzamides (D14–D20)

Compounds D14–D20 () feature a penta-2,4-dienamide backbone with substituted phenyl groups. For example:

- D14 : Contains a 4-(methylthio)phenyl group.

- D15 : Substituted with a 3-(benzyloxy)phenyl group.

- D16 : Includes a 4-(benzyloxy)phenyl substituent.

Comparison :

- The target compound lacks the conjugated diene system of D14–D20 but shares the amide-linked aromatic moiety.

Phenoxyacetic Acid Derivatives (19p–19s)

Compounds 19p–19s () incorporate a 2-methylpropanoic acid group linked to phenoxyacetamide scaffolds. For instance:

- 19p: Features a biphenylamino substituent.

- 19s : Includes a 4-methoxyphenyl group.

Comparison :

- The target compound replaces the propanoic acid moiety with a tertiary alcohol-substituted amine. This modification could reduce acidity and alter pharmacokinetics, such as membrane permeability .

Piperazinone Phenylalanine Derivatives (7i)

Compound 7i () contains a piperazinone core with a 4-methoxyphenyl group. It exhibits high purity (99%) and a melting point of 108–110°C.

Comparison :

- While 7i’s piperazinone ring introduces conformational rigidity, the target compound’s flexible phenylacetamide chain may allow broader binding interactions.

Table 1: Comparative Physical Properties

Key Observations :

- Yields for benzamide derivatives vary widely (13.7–69%), likely due to differences in synthetic routes. The target compound’s tertiary alcohol group may necessitate specialized protecting strategies, akin to multi-step syntheses in .

- Melting points correlate with crystallinity; electron-withdrawing groups (e.g., methylthio in D14) increase melting points compared to methoxy-substituted analogues .

Anti-Inflammatory Activity

- Compound 2 (): A structurally related acrylamide derivative exhibited anti-inflammatory activity with an IC50 of 17.00 μM (NO inhibition), outperforming the reference drug quercetin (IC50 = 17.21 μM) .

- D-Series Compounds: Not explicitly tested for anti-inflammatory effects but designed for kinase inhibition.

Comparison :

Enzyme Targeting

- 7i (): A piperazinone derivative with reported enzyme inhibitory activity, leveraging its rigid core for selective binding.

- 19p–19s (): Designed as radiotherapy sensitizers, likely via ROS modulation.

Comparison :

- The tertiary alcohol in the target compound could serve as a hydrogen-bond donor, mimicking interactions seen in 19p–19s with carboxylate groups .

Comparison :

- The target compound’s synthesis may require sequential amidation steps, similar to , to preserve the tertiary alcohol group .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting reflux time (e.g., 4 hours under controlled heating as in ), solvent selection (e.g., methanol for recrystallization ), and stoichiometric ratios of reactants. Catalysts or coupling agents may enhance amide bond formation. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification steps, such as column chromatography or recrystallization, are critical for isolating the target compound .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and spectroscopic properties?

Methodological Answer:

- NMR Spectroscopy : Confirms molecular structure by analyzing proton and carbon environments, particularly for the dimethoxybenzamide and hydroxyalkylamine moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Spectrofluorometry : Used to determine fluorescence intensity, especially if the compound exhibits intrinsic fluorophore properties (e.g., aromatic or conjugated systems) .

- IR Spectroscopy : Identifies functional groups like amide (C=O stretch) and hydroxyl (O-H stretch) bonds.

Basic: How can researchers ensure high purity of the compound for pharmacological assays?

Methodological Answer:

Purity is validated via:

- HPLC : A reverse-phase C18 column with UV detection at λmax ~255 nm (common for benzamide derivatives) .

- Recrystallization : Using solvents like methanol or acetonitrile to remove impurities .

- Elemental Analysis : Confirms empirical formula consistency.

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate a shelf life of ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: How should researchers address contradictions in reported synthetic yields or fluorescence data across studies?

Methodological Answer:

- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, temperature) from divergent studies .

- Reproducibility Tests : Replicate protocols with controlled variables (e.g., catalyst purity, moisture levels).

- Statistical Validation : Use ANOVA to assess significance of yield differences. Contradictions may arise from unaccounted variables like trace metal impurities or photodegradation during fluorescence measurements .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methoxy groups, hydroxyalkyl chain) and test bioactivity .

- Computational Docking : Predict binding affinities to target receptors (e.g., enzymes or GPCRs) using software like AutoDock.

- Pharmacophore Mapping : Identify critical functional groups (e.g., the 3,4-dimethoxybenzamide core) for activity .

Advanced: How can computational modeling predict the compound’s metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., hydroxylation or demethylation).

- CYP450 Inhibition Assays : In silico models (e.g., Schrödinger’s QikProp) predict interactions with cytochrome enzymes.

- Toxicity Profiling : Use Derek Nexus to flag structural alerts (e.g., reactive esters or nitro groups) .

Advanced: What experimental designs are used to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure IC50 values via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion for oxidoreductases).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.

- X-ray Crystallography : Resolves enzyme-ligand co-crystal structures to identify binding pockets .

Advanced: How can researchers improve the compound’s aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation : Use hydrochloride or sodium salts.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

Advanced: What methodologies validate the compound’s in vitro vs. in vivo pharmacokinetic profiles?

Methodological Answer:

- In Vitro : Microsomal stability assays (e.g., liver microsomes) and Caco-2 cell permeability tests.

- In Vivo : LC-MS/MS quantifies plasma concentration-time curves in rodent models.

- Compartmental Modeling : PK/PD modeling using software like Phoenix WinNonlin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.